2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Description

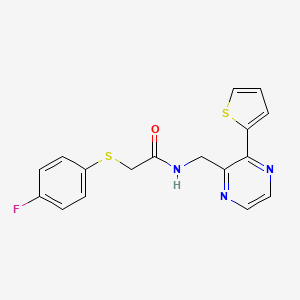

2-((4-Fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic acetamide derivative featuring a thioether-linked 4-fluorophenyl group and a pyrazine ring substituted with a thiophen-2-yl moiety. This compound integrates pharmacophoric elements commonly associated with bioactivity, including:

- Thiophene: A heterocyclic aromatic system known to enhance binding interactions in medicinal chemistry .

- Pyrazine: A diazine ring contributing to π-π stacking and hydrogen bonding .

- Fluorophenylthio group: The fluorine atom improves metabolic stability and lipophilicity, while the thioether linker modulates electronic properties .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c18-12-3-5-13(6-4-12)24-11-16(22)21-10-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOYURMNNBWIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of 4-fluorophenylthiol: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with a reducing agent such as sodium borohydride.

Synthesis of 3-(thiophen-2-yl)pyrazine: This involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with an appropriate reagent.

Coupling Reaction: The final step involves coupling the 4-fluorophenylthiol with 3-(thiophen-2-yl)pyrazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and sulfur atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations :

- The fluorophenylthio group in the target compound offers a balance of lipophilicity and stability, whereas chloro or pyridinyl substituents (e.g., ) may prioritize target specificity.

- Thiophene vs. triazole/oxadiazole cores : Thiophene enhances aromatic interactions, while triazole/oxadiazole cores improve hydrogen-bonding or metabolic resistance .

Thioether Formation

- Target Compound : Likely synthesized via nucleophilic substitution between a 4-fluorophenylthiol and a chloroacetamide intermediate, analogous to methods in .

- Analogues :

- Compound 2 () : Reflux of 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate yielded 85% product, suggesting efficient thioether formation under mild conditions .

- N-(3-Fluorophenyl) Analog () : Utilized similar reflux conditions with sodium acetate, indicating reproducibility for fluorophenyl derivatives .

Pyrazine-Thiophene Hybridization

- Target Compound : Pyrazine-thiophene linkage likely achieved via Suzuki-Miyaura coupling or direct substitution, as seen in .

- Compound 3 () : Synthesized using pyrazine-thiophene precursors, highlighting the feasibility of such hybrid systems .

Spectroscopic Characterization

- 1H/13C NMR : Acetamide carbonyl signals typically appear at δ 165–170 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm (e.g., ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed molecular ions for analogues (e.g., m/z 432.09694 for a pyrazine-sulfonamide acetamide ).

Pharmacological Potential

- Fluorophenyl acetamides (e.g., ) exhibit improved bioavailability compared to non-fluorinated analogs, aligning with the target compound’s design rationale.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2-((4-fluorophenyl)thio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide?

- Answer : The synthesis involves multi-step reactions, including coupling intermediates (e.g., fluorophenyl thiols and pyrazine derivatives) under controlled conditions. Key variables include:

- Temperature : Elevated temperatures (80–120°C) for nucleophilic substitution reactions .

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Catalysts : Triethylamine or Pd-based catalysts for coupling steps .

- Purity control : Use column chromatography or recrystallization for intermediates .

- Validation : Confirm intermediate structures via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., fluorophenyl, thiophen-yl groups) and confirms regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

- HPLC : Quantifies purity (>95%) and identifies byproducts .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Q. How should researchers design experiments to assess the compound’s biological activity?

- Answer :

- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (MTT assay) with cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks .

- Replicates : Triplicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer :

- Reproduce protocols : Verify assay conditions (e.g., pH, temperature) and cell line authenticity .

- Purity reassessment : Use HPLC-MS to detect degradation products or impurities .

- Mechanistic studies : Conduct target engagement assays (e.g., SPR, ITC) to confirm binding affinity .

- Meta-analysis : Compare data across studies with similar substituents (e.g., fluorophenyl vs. chlorophenyl analogs) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Answer :

- Substituent variation : Modify the thiophen-2-yl or pyrazine moieties to probe electronic/steric effects .

- Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone groups to assess metabolic stability .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity .

- Crystallography : Resolve ligand-target complexes to guide rational design .

Q. What experimental and computational methods validate the compound’s predicted molecular interactions?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases) .

- MD simulations : Run 100-ns trajectories to assess binding stability in solvated systems .

- Mutagenesis : Validate key binding residues (e.g., catalytic lysine in kinases) via site-directed mutagenesis .

- SPR/ITC : Measure binding kinetics and thermodynamics experimentally .

Q. How can researchers investigate the compound’s stability and degradation pathways under physiological conditions?

- Answer :

- Forced degradation : Expose to acidic/basic conditions, UV light, or oxidizing agents .

- HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of acetamide or thioether cleavage) .

- Metabolite profiling : Use liver microsomes or hepatocytes to predict in vivo metabolism .

- Accelerated stability studies : Store at 40°C/75% RH for 1–3 months to simulate shelf life .

Q. What interdisciplinary approaches enhance understanding of this compound’s dual pharmacological and material science applications?

- Answer :

- Hybrid studies : Screen for both antimicrobial activity and optoelectronic properties (e.g., bandgap via UV-Vis) .

- Surface functionalization : Incorporate into nanoparticles for targeted drug delivery .

- Thermal analysis : Use DSC/TGA to assess stability in material formulations .

- Collaborative frameworks : Partner with computational chemists and material scientists for multi-angle insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.